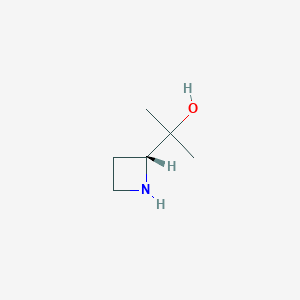

(R)-2-(Azetidin-2-yl)propan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2R)-azetidin-2-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(2,8)5-3-4-7-5/h5,7-8H,3-4H2,1-2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKVXGHJKQTHHH-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H]1CCN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on (R)-2-(Azetidin-2-yl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential biological context of the chiral azetidine derivative, (R)-2-(azetidin-2-yl)propan-2-ol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines available information with established principles of azetidine chemistry to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Chemical Properties

This compound is a chiral, four-membered heterocyclic compound. The azetidine ring, a saturated aza-heterocycle, imparts significant ring strain, which can be harnessed for unique chemical transformations. The presence of a tertiary alcohol and a secondary amine provides two functional groups for further chemical modification, making it an attractive building block in the synthesis of more complex molecules. The hydrochloride salt is a common form for handling and storage of such amines.

| Property | Value | Source |

| IUPAC Name | (2R)-2-(azetidin-2-yl)propan-2-ol hydrochloride | - |

| CAS Number | 2173637-17-5 (hydrochloride salt) | [1] |

| Molecular Formula | C₆H₁₄ClNO | [2] |

| Molecular Weight | 151.63 g/mol | [2][3] |

| Appearance | Predicted: White to off-white solid | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Predicted: Soluble in water and polar organic solvents | - |

| Purity | Typically >95% (commercially available) | - |

| InChI Key | AISKZCFQZZIZHH-NUBCRITNSA-N (hydrochloride) | [3] |

Synthesis and Experimental Protocols

A potential synthetic route starts from a suitable N-protected azetidine-2-carboxylate, which can be converted to a ketone. Subsequent Grignard reaction with methylmagnesium bromide would yield the desired tertiary alcohol. The stereochemistry at the C2 position would be established from a chiral precursor.

Below is a generalized, plausible experimental workflow for the synthesis of this compound.

Detailed Methodologies (Hypothetical Protocol)

Step 1 & 2: Synthesis of N-Boc-(R)-azetidin-2-yl Weinreb amide

-

To a solution of N-Boc-(R)-azetidine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, is added N,O-dimethylhydroxylamine hydrochloride (1.1 eq), a coupling agent such as HATU (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq).

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with DCM and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the N-Boc-(R)-azetidin-2-yl Weinreb amide.

Step 3: Synthesis of N-Boc-(R)-2-(azetidin-2-yl)propan-2-ol

-

A solution of the N-Boc-(R)-azetidin-2-yl Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere.

-

A solution of methylmagnesium bromide (3.0 eq, 3.0 M in diethyl ether) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by column chromatography to yield N-Boc-(R)-2-(azetidin-2-yl)propan-2-ol.

Step 4: Synthesis of this compound hydrochloride

-

The N-Boc protected intermediate (1.0 eq) is dissolved in a minimal amount of a suitable solvent like dioxane or methanol.

-

A solution of HCl in dioxane (e.g., 4 M) or concentrated HCl is added, and the mixture is stirred at room temperature for 1-3 hours.

-

The solvent is removed under reduced pressure to yield the crude hydrochloride salt.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to give the final product.

Spectroscopic Characterization

Specific spectroscopic data for this compound is not available in the public domain. However, based on the proposed structure and data from analogous compounds, the following characteristic signals can be predicted. For illustrative purposes, typical chemical shifts and patterns for a 2-substituted N-H azetidine are provided.

Note: The following data is representative and not experimentally determined for the title compound.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two methyl groups (singlet, ~1.2-1.5 ppm), the diastereotopic methylene protons on the azetidine ring (multiplets, ~2.0-2.5 ppm and ~3.0-3.5 ppm), the proton at the C2 position (multiplet, ~3.5-4.0 ppm), and a broad singlet for the N-H and O-H protons (exchangeable with D₂O). |

| ¹³C NMR | Resonances for the two equivalent methyl carbons (~25-30 ppm), the methylene carbons of the azetidine ring (~35-45 ppm and ~50-60 ppm), the quaternary carbon of the propan-2-ol group (~70-75 ppm), and the C2 carbon of the azetidine ring (~65-70 ppm). |

| IR (Infrared) | Broad absorption bands for the O-H and N-H stretching vibrations (~3200-3500 cm⁻¹), C-H stretching vibrations (~2850-3000 cm⁻¹), and C-N and C-O stretching in the fingerprint region. |

| MS (Mass Spec.) | A molecular ion peak (M⁺) or, more likely, a protonated molecule [M+H]⁺ in ESI-MS. Fragmentation patterns would likely involve the loss of a methyl group or a water molecule. |

Biological Context and Potential Signaling Pathways (Hypothetical)

There is no reported biological activity for this compound. However, the azetidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[4] Azetidine-containing molecules have been developed as enzyme inhibitors, receptor agonists/antagonists, and antibacterial agents.[5]

Given its structure, this compound could potentially serve as a scaffold for the development of inhibitors for enzymes that recognize small, chiral alcohol or amine functionalities. For instance, it could be a starting point for developing inhibitors of certain kinases or proteases.

To illustrate a potential mechanism of action for a hypothetical drug candidate derived from this scaffold, a simplified signaling pathway for a generic kinase inhibitor is presented below.

Disclaimer: The following diagram represents a hypothetical signaling pathway and is for illustrative purposes only. It does not represent any known biological activity of this compound.

Conclusion

This compound is a chiral building block with significant potential in medicinal chemistry and organic synthesis. While specific experimental data for this compound is scarce, its synthesis is feasible through established stereoselective methods. The presence of versatile functional groups on a rigid, strained ring system makes it an attractive starting point for the generation of novel, diverse chemical libraries for drug discovery. Further experimental investigation into its synthesis, characterization, and biological activity is warranted to fully explore its potential.

References

- 1. 2-[(2R)-azetidin-2-yl]propan-2-ol hydrochloride | 2173637-17-5 [m.chemicalbook.com]

- 2. 2-[(2S)-azetidin-2-yl]propan-2-ol hydrochloride CAS#: 935669-11-7 [chemicalbook.com]

- 3. This compound hydrochloride [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - 2-(azetidin-2-yl)propan-2-ol hydrochloride (C6H13NO) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to (R)-2-(Azetidin-2-yl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(Azetidin-2-yl)propan-2-ol is a chiral heterocyclic compound featuring a substituted azetidine ring. The azetidine motif is of significant interest in medicinal chemistry due to its unique structural and physicochemical properties, which can impart favorable characteristics to drug candidates, including improved metabolic stability, solubility, and target-binding affinity. This document provides a comprehensive overview of this compound, including its chemical properties, a representative synthetic protocol, and its potential applications in drug discovery, particularly in the context of STAT3 inhibition and GABA uptake modulation.

Chemical and Physical Properties

While extensive experimental data for this compound is not publicly available, the properties of its hydrochloride salt are summarized below. These values are crucial for researchers working with this compound in a laboratory setting.

| Property | Value | Source |

| CAS Number | 2173637-17-5 (for hydrochloride salt) | Commercial Suppliers |

| Molecular Formula | C₆H₁₄ClNO | Commercial Suppliers |

| Molecular Weight | 151.64 g/mol | Commercial Suppliers |

| Appearance | White to off-white solid (predicted) | Representative Data |

| Solubility | Soluble in water and polar organic solvents (predicted) | Representative Data |

| Purity | Typically >95% | Commercial Suppliers |

Synthesis and Experimental Protocols

Representative Enantioselective Synthesis of this compound

This proposed synthesis involves the diastereoselective α-alkylation of an N-protected azetidine-2-carbonitrile, followed by functional group manipulations.

Step 1: Synthesis of N-((S)-1-phenylethyl)azetidine-2-carbonitrile

A solution of (S)-1-phenylethylamine in a suitable solvent is reacted with 1,3-dibromopropane in the presence of a base to yield N-((S)-1-phenylethyl)azetidine. Subsequent treatment with a cyanating agent, such as cyanogen bromide, would yield the desired nitrile.

Step 2: Diastereoselective α-Alkylation

The N-((S)-1-phenylethyl)azetidine-2-carbonitrile is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding carbanion. This is then reacted with a suitable electrophile to introduce the 2-hydroxypropyl group. A potential approach would be the addition of acetone, followed by a reductive workup.

Step 3: Deprotection

The N-((S)-1-phenylethyl) protecting group is removed via hydrogenolysis, typically using a palladium catalyst on carbon (Pd/C) under a hydrogen atmosphere. This step yields the target compound, this compound.

Step 4: Salt Formation (Optional)

For improved stability and handling, the free base can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like diethyl ether or isopropanol.

Potential Applications in Drug Development

While direct biological data for this compound is limited, the azetidine scaffold is a key component in a variety of biologically active molecules. Based on the activities of structurally related compounds, this molecule could serve as a valuable building block in the development of therapeutics targeting several pathways.

STAT3 Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide range of human cancers. Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy. A novel class of azetidine-based small molecules has been shown to potently and preferentially inhibit STAT3 DNA-binding activity.[1] These compounds have demonstrated the ability to inhibit constitutive STAT3 phosphorylation and induce apoptosis in cancer cell lines.[2] The this compound scaffold could be incorporated into novel STAT3 inhibitors to explore structure-activity relationships and develop new anti-cancer agents.

Caption: Representative STAT3 signaling pathway and the inhibitory action of azetidine-based compounds.

GABA Uptake Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The reuptake of GABA from the synaptic cleft is mediated by GABA transporters (GATs). Inhibiting these transporters increases the concentration of GABA in the synapse, enhancing GABAergic neurotransmission. This mechanism is a therapeutic target for conditions such as epilepsy and anxiety disorders. Azetidine derivatives have been explored as novel GABA uptake inhibitors, showing varying degrees of potency and selectivity for different GAT subtypes.[3] The this compound core could be utilized to synthesize new GABA reuptake inhibitors with potentially improved pharmacokinetic and pharmacodynamic profiles.

Caption: Mechanism of GABA reuptake and its inhibition by azetidine-based compounds.

Conclusion

This compound is a valuable chiral building block for the synthesis of novel therapeutic agents. While specific data on this compound is sparse, its structural features suggest significant potential for applications in oncology and neuroscience. The representative synthetic protocol and the discussion of its potential roles as a STAT3 inhibitor and a GABA uptake inhibitor provide a solid foundation for researchers to explore the utility of this compound in drug discovery and development programs. Further investigation into the synthesis and biological activity of derivatives of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Chiral 2-Substituted Azetidines

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a cornerstone in medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional conformations to bioactive molecules. Among these, chiral 2-substituted azetidines are of particular significance, serving as key building blocks in the development of novel therapeutics. This technical guide provides a comprehensive overview of the core strategies for the enantioselective and diastereoselective synthesis of these valuable compounds, with a focus on practical experimental protocols and comparative data.

Core Synthetic Strategies

The synthesis of chiral 2-substituted azetidines can be broadly categorized into three main approaches:

-

Asymmetric Cycloadditions: These methods, particularly [2+2] and [3+1] cycloadditions, construct the azetidine ring with inherent stereocontrol.

-

Functionalization of Chiral Precursors: This strategy involves the stereoselective modification of an existing chiral azetidine scaffold.

-

Ring Expansion and Contraction Reactions: These methods utilize ring strain to drive the formation of the desired four-membered ring from smaller or larger heterocyclic precursors.

This guide will delve into key examples from these categories, providing detailed insights into their application.

I. Copper-Catalyzed Asymmetric Boryl Allylation of Azetines

A powerful method for the synthesis of chiral 2,3-disubstituted azetidines is the copper-catalyzed three-component reaction of azetines, bis(pinacolato)diboron, and allyl phosphates. This approach allows for the concomitant formation of two stereogenic centers with high levels of regio-, diastereo-, and enantioselectivity.[1][2][3]

dot

Quantitative Data

| Entry | Allyl Phosphate (R) | Yield (%) | dr | ee (%) |

| 1 | Phenyl | 95 | >20:1 | 98 |

| 2 | 4-MeO-C6H4 | 92 | >20:1 | 97 |

| 3 | 4-CF3-C6H4 | 96 | >20:1 | 98 |

| 4 | 2-Naphthyl | 94 | >20:1 | 99 |

| 5 | Vinyl | 85 | >20:1 | 96 |

Table 1: Scope of the Copper-Catalyzed Asymmetric Boryl Allylation of Azetines. [3]

Experimental Protocol

A representative procedure for the copper-catalyzed asymmetric boryl allylation is as follows:

To a solution of the azetine (0.2 mmol), bis(pinacolato)diboron (0.3 mmol), and NaOtBu (0.3 mmol) in 1,4-dioxane (4 mL) is added the allyl phosphate (0.3 mmol), CuBr (10 mol %), and the chiral bisphosphine ligand (12 mol %). The reaction mixture is stirred at room temperature for 10 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired chiral 2,3-disubstituted azetidine.[3]

II. Diastereoselective α-Alkylation of N-Borane-Azetidine-2-carbonitriles

The diastereoselective α-alkylation of N-borane protected azetidine-2-carbonitriles provides an effective route to chiral 2,2-disubstituted azetidines. The use of a chiral N-substituent, such as (S)-1-arylethylamine, directs the stereochemical outcome of the alkylation.[4][5][6][7]

dot

Quantitative Data

| Entry | Electrophile | Yield (%) | dr |

| 1 | Benzyl bromide | 72 | 97:3 |

| 2 | Allyl bromide | 65 | 95:5 |

| 3 | Ethyl iodide | 58 | 94:6 |

| 4 | Cinnamyl bromide | 75 | 96:4 |

Table 2: Diastereoselective α-Alkylation of N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile N-Borane Complex. [4][7]

Experimental Protocol

A general procedure for the diastereoselective α-alkylation is as follows:

To a solution of the N-borane protected N-((S)-1-arylethyl)azetidine-2-carbonitrile (1.0 mmol) in dry THF (10 mL) at -78 °C under an argon atmosphere is added LDA (1.2 mmol) dropwise. The mixture is stirred at -78 °C for 1 hour, followed by the addition of the electrophile (1.3 mmol). The reaction is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is then quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography on silica gel to yield the α-alkylated product.[4][7]

III. Stereoselective Synthesis of 2-Acylazetidines via Organolithium Addition to N-Alkyl-2-Oxazolinylazetidines

The stereoselective addition of organolithium reagents to chiral N-alkyl-2-oxazolinylazetidines, followed by acidic hydrolysis, provides a versatile route to enantioenriched N-alkyl-2-acylazetidines.[8][9][10] The oxazoline moiety acts as a chiral auxiliary and a precursor to the acyl group.

dot

Quantitative Data

| Entry | Organolithium Reagent | Yield of Acylazetidine (%) |

| 1 | n-BuLi | 95 |

| 2 | PhLi | 92 |

| 3 | MeLi | 88 |

Table 3: Synthesis of N-Benzyl-2-acylazetidines. [8]

Experimental Protocol

A typical experimental procedure is as follows:

To a solution of the N-alkyl-2-oxazolinylazetidine (1.0 mmol) in toluene (10 mL) at -78 °C is added the organolithium reagent (1.2 mmol) dropwise. The reaction mixture is stirred at this temperature for 2 hours. The reaction is then quenched with a saturated solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are dried over Na2SO4 and concentrated in vacuo. The crude oxazolidine intermediate is then dissolved in dichloromethane (10 mL), and silica gel (1 g) is added. The suspension is stirred at room temperature for 3 hours. The silica gel is filtered off, and the filtrate is concentrated to give the pure N-alkyl-2-acylazetidine.[8]

Conclusion

The synthesis of chiral 2-substituted azetidines is a dynamic field of research with significant implications for drug discovery and development. The methodologies presented in this guide—copper-catalyzed boryl allylation, diastereoselective α-alkylation, and stereoselective addition to oxazolinylazetidines—represent robust and versatile strategies for accessing these valuable building blocks. The provided experimental protocols and comparative data serve as a practical resource for chemists seeking to incorporate these privileged scaffolds into their synthetic endeavors. Further exploration and optimization of these and other emerging methods will undoubtedly continue to expand the synthetic chemist's toolkit for the construction of complex, chiral nitrogen-containing molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. enantioselective-synthesis-of-2-3-disubstituted-azetidines-via-copper-catalyzed-boryl-allylation-of-azetines - Ask this paper | Bohrium [bohrium.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 9. Stereo- and Enantioselective Addition of Organolithiums to 2-Oxazolinylazetidines as a Synthetic Route to 2-Acylazetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

(R)-2-(Azetidin-2-yl)propan-2-ol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-2-(azetidin-2-yl)propan-2-ol, a chiral azetidine derivative of interest in medicinal chemistry and drug development. This document covers its commercial availability, potential synthetic approaches, and likely biological targets based on structurally related compounds.

Commercial Availability

This compound is commercially available, primarily as its hydrochloride salt, from various chemical suppliers. The availability of this chiral building block facilitates its use in research and development without the immediate need for custom synthesis.

| Supplier | Product Name | CAS Number | Notes |

| Apollo Scientific | 2-[(2R)-Azetidin-2-yl]propan-2-ol hydrochloride | 2173637-17-5 | Research quantities available. |

| Ambeed, Inc. | 2-(Azetidin-2-yl)propan-2-ol hydrochloride | 1824166-46-2 (racemic) | Inquire for specific enantiomer. |

| BLD Pharmatech Ltd. | 2-(Azetidin-2-yl)propan-2-ol hydrochloride | 1824166-46-2 (racemic) | Inquire for specific enantiomer. |

| Chemenu Inc. | 2-(azetidin-2-yl)propan-2-ol hydrochloride | 1824166-46-2 (racemic) | Inquire for specific enantiomer. |

| CymitQuimica | This compound hydrochloride | 2173637-17-5 | Various quantities available for purchase. |

Synthesis and Experimental Protocols

One potential approach is the enantioselective addition of a propan-2-ol equivalent to an N-protected azetidine-2-carbaldehyde, followed by deprotection. Alternatively, a resolution of the racemic mixture could be employed.

Representative Experimental Workflow for Chiral Azetidine Synthesis:

The following diagram illustrates a general workflow for the synthesis of chiral 2-substituted azetidines, which could be adapted for the synthesis of this compound.

Caption: General workflow for chiral azetidine synthesis.

Potential Biological Activity and Signaling Pathway

Direct pharmacological studies on this compound are limited. However, the azetidine moiety is a recognized pharmacophore in numerous biologically active compounds. Notably, several 2-substituted azetidine derivatives have been identified as potent and selective modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[1][2]

The α4β2 nAChR is a ligand-gated ion channel in the central nervous system that plays a crucial role in cognitive function, reward, and addiction.[1][3] Modulation of this receptor is a key strategy in the development of therapies for nicotine addiction and various neurological disorders.[3][4]

Based on the structure-activity relationships of known α4β2 nAChR agonists and partial agonists, it is plausible that this compound acts as a modulator of this receptor.

Proposed Signaling Pathway:

The following diagram illustrates the likely signaling pathway involving the α4β2 nicotinic acetylcholine receptor.

Caption: Proposed signaling pathway for an α4β2 nAChR agonist.

Conclusion

This compound is a readily accessible chiral building block with significant potential for the development of novel therapeutics. Based on the pharmacology of structurally related compounds, it is a promising candidate for targeting the α4β2 nicotinic acetylcholine receptor. Further investigation into its specific synthesis and biological activity is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this intriguing molecule.

References

- 1. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are Nicotinic acetylcholine receptor alpha-4/beta-2 agonists and how do they work? [synapse.patsnap.com]

- 4. Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

Chirality in Azetidine-Containing Compounds: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in modern medicinal chemistry. Its inherent ring strain and defined three-dimensional geometry offer unique conformational constraints that can enhance binding affinity and selectivity for biological targets. The introduction of chirality to the azetidine ring further expands its chemical space, allowing for fine-tuning of pharmacological properties. This technical guide provides an in-depth exploration of the synthesis, analysis, and biological significance of chiral azetidine-containing compounds, with a focus on their application in drug discovery.

Stereoselective Synthesis of Chiral Azetidines

The construction of enantiomerically pure azetidines is a critical step in harnessing their full potential. Various stereoselective synthetic strategies have been developed, often employing chiral auxiliaries, asymmetric catalysis, or resolution techniques.

One prominent method involves the diastereoselective addition of Grignard reagents to chiral N-tert-butanesulfinimines. This approach, championed by Ellman, provides a reliable route to a variety of chiral amines that can be further elaborated into azetidine rings. The tert-butanesulfinyl group acts as a powerful chiral auxiliary, directing the nucleophilic attack to one face of the imine.

Another key strategy is the asymmetric hydrogenation of prochiral 2-azetines, which can be achieved with high enantioselectivity using chiral metal catalysts, such as those based on ruthenium. Furthermore, enzymatic resolutions and the use of chiral pool starting materials represent alternative avenues to access enantiopurified azetidine building blocks.

Quantitative Analysis of Chiral Azetidine Compounds

The determination of enantiomeric purity and the quantification of biological activity are paramount in the development of chiral drugs. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and reliable method for separating and quantifying enantiomers of azetidine derivatives.

Table 1: Biological Activity of Chiral Azetidine-Containing Compounds

| Compound Class | Target | Specific Compound/Enantiomer | IC50 (µM) | Reference |

| Azetidine-2-carboxamides | STAT3 | (R)-enantiomer (e.g., 5a) | 0.52 | [1][2] |

| (S)-enantiomer (e.g., 5b) | 2.22 | [1][2] | ||

| H172 | 0.38 - 0.98 | [3] | ||

| H182 | 0.38 - 0.98 | [3] | ||

| Azetidin-2-ylacetic acid derivatives | GAT-1 | 4,4-diphenylbutenyl derivative | 2.83 ± 0.67 | [4] |

| 4,4-bis(3-methyl-2-thienyl)butenyl derivative | 2.01 ± 0.77 | [4] | ||

| Azetidine-3-carboxylic acid derivatives | GAT-3 | 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | 15.3 ± 4.5 | [4] |

Experimental Protocols

General Procedure for Diastereoselective Grignard Addition to a Chiral Sulfinimine

This protocol is adapted from the well-established methodology for the synthesis of chiral amines, which are precursors to chiral azetidines.

-

Preparation of the Sulfinimine: To a solution of the aldehyde (1.0 equiv) and (R)- or (S)-tert-butanesulfinamide (1.05 equiv) in an appropriate solvent (e.g., CH2Cl2 or THF) is added a dehydrating agent (e.g., anhydrous MgSO4 or CuSO4, 2.0 equiv). The reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS). The mixture is then filtered, and the solvent is removed under reduced pressure to yield the crude sulfinimine, which is often used without further purification.

-

Grignard Addition: The crude sulfinimine is dissolved in an anhydrous aprotic solvent (e.g., THF or diethyl ether) and cooled to a low temperature (typically -78 °C or -48 °C). The Grignard reagent (1.5-2.0 equiv) is added dropwise to the cooled solution. The reaction is stirred at the low temperature for several hours until completion.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of NH4Cl. The mixture is allowed to warm to room temperature and then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

Purification and Analysis: The resulting diastereomeric sulfinamides are purified by flash column chromatography. The diastereomeric ratio is determined by 1H NMR spectroscopy or chiral HPLC analysis of the purified product.

-

Deprotection: The sulfinyl group can be cleaved under acidic conditions (e.g., HCl in methanol) to afford the corresponding chiral primary amine.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Inhibition

-

Nuclear Extract Preparation: Cancer cells with constitutively active STAT3 (e.g., MDA-MB-231) are harvested, and nuclear extracts are prepared using a nuclear extraction kit according to the manufacturer's protocol. The protein concentration of the nuclear extract is determined using a Bradford assay.

-

Probe Labeling: A double-stranded DNA oligonucleotide containing the STAT3-specific binding site (e.g., hSIE probe) is end-labeled with [γ-32P]ATP using T4 polynucleotide kinase. The labeled probe is purified using a spin column.

-

Binding Reaction: In a final volume of 20 µL, nuclear extract (5-10 µg of protein) is pre-incubated with varying concentrations of the azetidine inhibitor or vehicle (DMSO) in binding buffer for 30 minutes at room temperature.

-

Probe Addition: The 32P-labeled probe (e.g., 50,000 cpm) is added to the reaction mixture, and the incubation is continued for another 20 minutes at room temperature.

-

Electrophoresis: The samples are loaded onto a non-denaturing polyacrylamide gel and electrophoresed in 0.5x TBE buffer.

-

Visualization and Quantification: The gel is dried and exposed to a phosphor screen or X-ray film. The bands corresponding to the STAT3-DNA complex are quantified using densitometry software. The IC50 value is calculated from the dose-response curve.

GABA Uptake Inhibition Assay

-

Cell Culture: Cells stably expressing the desired GABA transporter subtype (e.g., GAT-1 or GAT-3) are cultured to confluency in appropriate cell culture plates.

-

Assay Initiation: The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer. The cells are then incubated with the assay buffer containing the test azetidine compound at various concentrations for a defined pre-incubation period.

-

GABA Uptake: A solution containing a fixed concentration of [3H]GABA is added to each well to initiate the uptake. The incubation is carried out for a specific time at 37 °C.

-

Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.

Signaling Pathways and Experimental Workflows

Inhibition of the STAT3 Signaling Pathway by Chiral Azetidine Compounds

Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is aberrantly activated in a variety of human cancers. The inhibition of STAT3 signaling is a promising strategy for cancer therapy. Chiral azetidine-containing compounds have been identified as potent inhibitors of STAT3. The following diagram illustrates the canonical STAT3 signaling pathway and the point of inhibition by these compounds.

Caption: Inhibition of the STAT3 signaling pathway.

General Experimental Workflow for the Development of Chiral Azetidine-Based Drugs

The development of a novel chiral azetidine-containing drug involves a multi-step process that begins with chemical synthesis and progresses through biological evaluation. This workflow is a generalized representation of this process.

Caption: Drug development workflow for chiral azetidines.

Conclusion

The chiral azetidine motif offers a compelling platform for the design of novel therapeutics. Its unique structural features, when combined with stereochemical control, provide a powerful tool for modulating biological activity. The continued development of efficient and scalable stereoselective synthetic methods, coupled with robust analytical and biological evaluation techniques, will undoubtedly lead to the discovery of new and improved azetidine-containing drugs for a wide range of diseases. This guide serves as a foundational resource for researchers dedicated to exploring the vast potential of chirality in the context of azetidine chemistry.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (R)-2-(Azetidin-2-yl)propan-2-ol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the enantioselective synthesis of (R)-2-(azetidin-2-yl)propan-2-ol, a chiral building block of interest in medicinal chemistry. The synthetic strategy commences with commercially available (R)-azetidine-2-carboxylic acid and proceeds through a robust, multi-step sequence involving N-protection, conversion to a Weinreb amide, and sequential additions of a methyl organometallic reagent, followed by deprotection. This methodology is designed to provide high enantiopurity of the final product.

Introduction

Chiral 2-substituted azetidine derivatives are valuable scaffolds in drug discovery due to their unique conformational constraints and ability to introduce specific stereochemical features. This compound, a tertiary alcohol, presents a synthetically challenging yet desirable motif. The following application note details a reliable synthetic route, emphasizing procedural details and data presentation to facilitate reproducibility.

Overall Synthetic Strategy

The enantioselective synthesis of the target compound is achieved through a five-step sequence, ensuring the retention of stereochemical integrity from the starting material. The key intermediate is an N-protected azetidin-2-yl methyl ketone, which is generated from the corresponding Weinreb amide to prevent over-addition of the organometallic reagent.

Workflow of the Synthetic Protocol:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: N-Protection of (R)-Azetidine-2-carboxylic acid

This step involves the protection of the secondary amine of the azetidine ring with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.

Protocol:

-

Suspend (R)-azetidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium hydroxide (2.5 eq) and stir until the starting material dissolves.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with diethyl ether (2 x 50 mL).

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(R)-azetidine-2-carboxylic acid.

Data Presentation:

| Step | Starting Material | Reagents | Solvent | Typical Yield |

| 1 | (R)-Azetidine-2-carboxylic acid | (Boc)₂O, NaOH | Dioxane/Water | >95% |

Step 2: Formation of the N-Boc-(R)-Azetidine-2-Weinreb Amide

The carboxylic acid is converted to a Weinreb amide, which is an excellent substrate for the controlled addition of one equivalent of an organometallic reagent to form a ketone.

Protocol:

-

Dissolve N-Boc-(R)-azetidine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and a coupling agent such as HATU (1.2 eq) or a combination of HOBt (1.2 eq) and EDC (1.2 eq).

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 eq), dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure Weinreb amide.

Data Presentation:

| Step | Starting Material | Reagents | Solvent | Typical Yield |

| 2 | N-Boc-(R)-Azetidine-2-carboxylic acid | N,O-dimethylhydroxylamine HCl, HATU, DIPEA | DCM | 85-95% |

Step 3: Synthesis of (R)-1-(N-Boc-azetidin-2-yl)ethanone

The Weinreb amide is reacted with a methyl Grignard reagent to furnish the corresponding methyl ketone. The chelated intermediate formed during this reaction prevents over-addition.

Protocol:

-

Dissolve the N-Boc-(R)-azetidine-2-Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.2 eq) dropwise over 30 minutes.

-

Stir the reaction mixture at 0 °C for 2-3 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the ketone.

Data Presentation:

| Step | Starting Material | Reagents | Solvent | Typical Yield |

| 3 | N-Boc-(R)-Azetidine-2-Weinreb Amide | MeMgBr | THF | 70-85% |

Step 4: Synthesis of (R)-tert-Butyl 2-(1-hydroxy-1-methylethyl)azetidine-1-carboxylate

The methyl ketone is treated with another equivalent of a methyl organometallic reagent to generate the desired tertiary alcohol.

Protocol:

-

Dissolve (R)-1-(N-Boc-azetidin-2-yl)ethanone (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add methyllithium (MeLi, 1.6 M in diethyl ether, 1.5 eq) or MeMgBr (3.0 M in diethyl ether, 1.5 eq) dropwise.

-

Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the protected tertiary alcohol.

Data Presentation:

| Step | Starting Material | Reagents | Solvent | Typical Yield |

| 4 | (R)-1-(N-Boc-azetidin-2-yl)ethanone | MeLi or MeMgBr | THF | 80-90% |

Step 5: Deprotection to Yield this compound

The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.

Protocol:

-

Dissolve (R)-tert-butyl 2-(1-hydroxy-1-methylethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous DCM.

-

Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Dissolve the residue in a minimal amount of water and basify to pH > 11 with 2 M NaOH.

-

Extract the aqueous layer with DCM or a mixture of isopropanol/chloroform (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, this compound.

Data Presentation:

| Step | Starting Material | Reagents | Solvent | Typical Yield |

| 5 | (R)-tert-Butyl 2-(1-hydroxy-1-methylethyl)azetidine-1-carboxylate | TFA | DCM | >90% |

Characterization Data (Expected)

| Compound | Appearance | Enantiomeric Excess (e.e.) |

| This compound | Colorless oil or low-melting solid | >98% (starting from enantiopure material) |

Note: Specific rotation and detailed NMR data should be acquired and compared with literature values for analogous compounds to confirm the structure and stereochemistry.

Safety Precautions

-

All reactions should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Organolithium and Grignard reagents are pyrophoric and react violently with water. Handle with extreme care under an inert atmosphere.

-

Trifluoroacetic acid is highly corrosive. Handle with appropriate care.

-

Follow all standard laboratory safety procedures.

(R)-2-(Azetidin-2-yl)propan-2-ol: A Versatile Chiral Building Block for Drug Discovery

(R)-2-(Azetidin-2-yl)propan-2-ol is a valuable chiral building block for the synthesis of complex molecular architectures, particularly in the field of medicinal chemistry. Its rigid four-membered azetidine ring, combined with a chiral tertiary alcohol, provides a unique three-dimensional scaffold that can be exploited to enhance the pharmacological properties of drug candidates. This application note details the synthesis, key applications, and experimental protocols related to this versatile synthon, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| Appearance | Predicted to be a solid or oil |

| Chirality | Contains one stereocenter at the C2 position of the azetidine ring |

| Solubility | Expected to be soluble in polar organic solvents |

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward and scalable route starting from the commercially available (R)-N-Boc-azetidine-2-carboxylic acid. The synthetic strategy involves the protection of the azetidine nitrogen, activation of the carboxylic acid, reaction with an organometallic reagent to form the tertiary alcohol, and subsequent deprotection.

A logical synthetic workflow is depicted below:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Esterification of (R)-N-Boc-azetidine-2-carboxylic acid

This protocol describes the conversion of the carboxylic acid to its methyl ester, a common precursor for the Grignard reaction.

-

To a solution of (R)-N-Boc-azetidine-2-carboxylic acid (1.0 eq) in methanol (0.2 M), cool the mixture to 0 °C.

-

Slowly add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the methyl ester.

Protocol 2: Grignard Reaction to form (R)-tert-butyl 2-(2-hydroxypropan-2-yl)azetidine-1-carboxylate

This key step constructs the tertiary alcohol moiety.

-

Dissolve (R)-N-Boc-azetidine-2-carboxylic acid methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add methylmagnesium bromide (3.0 M solution in diethyl ether, 2.5 eq) dropwise via a syringe.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the protected tertiary alcohol.

Protocol 3: Deprotection to Yield this compound

This final step removes the Boc protecting group to yield the target chiral building block.

-

Dissolve (R)-tert-butyl 2-(2-hydroxypropan-2-yl)azetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) (0.2 M).

-

Add trifluoroacetic acid (TFA) (5-10 eq) and stir the mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

To obtain the free base, dissolve the residue in a minimal amount of water and basify with a strong base (e.g., NaOH or K₂CO₃) to pH > 10, followed by extraction with an organic solvent like DCM or ethyl acetate.

-

To obtain the hydrochloride salt, the reaction mixture after TFA removal can be treated with a solution of HCl in a suitable solvent (e.g., diethyl ether or dioxane).

Applications in Drug Development

The this compound scaffold is a bioisostere of natural amino acids, such as proline, and its incorporation into a molecule can impart conformational rigidity and improve metabolic stability. The tertiary alcohol provides a handle for further functionalization or can act as a key hydrogen bond donor/acceptor in interactions with biological targets.

While specific drugs containing this exact building block are not prominently disclosed in publicly available literature, its structural motif is highly relevant to the design of various classes of therapeutic agents, including but not limited to:

-

Protease Inhibitors: The constrained azetidine ring can mimic the transition state of peptide hydrolysis.

-

GPCR Modulators: The rigid structure can help in achieving high receptor subtype selectivity.

-

Enzyme Inhibitors: The chiral alcohol can be crucial for binding to the active site of enzymes.

The general workflow for incorporating this chiral building block into a drug candidate is illustrated below.

Caption: Incorporation of the chiral building block into a drug candidate.

Protocol 4: N-Arylation of this compound

This protocol provides a general method for attaching an aryl group to the azetidine nitrogen, a common step in drug synthesis.

-

To a mixture of this compound (1.0 eq), an aryl halide (e.g., aryl bromide, 1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable ligand (e.g., BINAP or Xantphos, 4-10 mol%) in a reaction vessel, add a suitable solvent (e.g., toluene or dioxane).

-

Add a base (e.g., Cs₂CO₃ or NaOtBu, 2.0 eq).

-

Degas the mixture and place it under an inert atmosphere.

-

Heat the reaction to 80-110 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

Quantitative Data Summary

The following table summarizes expected yields for the synthetic sequence. Actual yields may vary depending on reaction scale and specific conditions.

| Step | Reaction | Expected Yield (%) |

| 1 | Esterification | >90% |

| 2 | Grignard Reaction | 60-80% |

| 3 | Deprotection | >95% |

| 4 | N-Arylation | 50-85% |

Conclusion

This compound is a highly valuable and versatile chiral building block in modern drug discovery. Its straightforward synthesis from commercially available starting materials and the ability to introduce conformational constraint and a key interaction point make it an attractive scaffold for the development of novel therapeutics. The protocols provided herein offer a practical guide for the synthesis and application of this important synthon.

References

Application Notes and Protocols for (R)-2-(Azetidin-2-yl)propan-2-ol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(Azetidin-2-yl)propan-2-ol is a novel chiral synthetic heterocycle featuring a rigid azetidine scaffold substituted at the 2-position with a tertiary alcohol moiety. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable structural motif in medicinal chemistry, often employed to impart conformational rigidity and favorable physicochemical properties to bioactive molecules. Azetidine derivatives have demonstrated a wide range of biological activities, including antibacterial, anticancer, and central nervous system (CNS) effects.[1][2] The tertiary alcohol group is known to improve metabolic stability by preventing oxidation, a common metabolic pathway for primary and secondary alcohols. This combination of a conformationally constrained scaffold and a metabolically robust functional group makes this compound a promising building block for the discovery of new therapeutic agents.

These application notes provide an overview of the potential therapeutic applications of this compound, along with detailed protocols for its synthesis and biological evaluation based on the activities of structurally related azetidine compounds.

Potential Therapeutic Applications & Biological Activities

While specific biological data for this compound is not yet publicly available, based on the structure-activity relationships of analogous 2-substituted azetidine derivatives, this compound is a candidate for investigation in the following therapeutic areas:

-

Neurodegenerative Diseases: Azetidine derivatives have been explored as GABA uptake inhibitors, suggesting a potential role in modulating neurotransmission.[3] The rigid scaffold of this compound could be suitable for targeting specific receptor or transporter binding sites in the CNS.

-

Oncology: The azetidin-2-one (β-lactam) ring is a well-known pharmacophore in anticancer agents that target tubulin polymerization.[4][5] While not a β-lactam itself, the strained azetidine ring of this compound could serve as a bioisostere to mimic the interactions of these compounds with tubulin or other cancer-related targets.

-

Infectious Diseases: The azetidine core is present in numerous antibacterial agents.[6][7][8] Novel azetidine derivatives are continuously being explored to overcome antibiotic resistance.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from general methods for the synthesis of 2-substituted azetidines. A potential retrosynthetic analysis is outlined below.

Diagram of a Potential Synthetic Workflow

Caption: A potential synthetic route to the target compound.

Protocol:

-

Weinreb Amide Formation: To a solution of (R)-N-Boc-azetidine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.2 M), add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq), and 1-hydroxybenzotriazole (HOBt, 1.2 eq). Cool the mixture to 0 °C and add N,N-diisopropylethylamine (DIPEA, 2.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.

-

Purification: Wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N-Boc-azetidine-2-yl Weinreb amide.

-

Grignard Reaction: Dissolve the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) and cool to 0 °C under a nitrogen atmosphere. Add methylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq) dropwise. Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Quenching and Extraction: Carefully quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate. Purify the resulting ketone intermediate by column chromatography.

-

Second Grignard Reaction: Dissolve the purified ketone (1.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C. Add methylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq) dropwise. Stir at room temperature for 2 hours.

-

Quenching and Extraction: Quench the reaction with saturated NH4Cl solution and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate to obtain the Boc-protected tertiary alcohol.

-

Boc Deprotection: Dissolve the Boc-protected alcohol in DCM (0.2 M) and add trifluoroacetic acid (TFA, 10 eq). Stir at room temperature for 2 hours.

-

Final Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether. Filter the solid and dry under vacuum to obtain this compound as a TFA salt.

In Vitro Biological Evaluation

This protocol is adapted from studies on azetidin-2-one derivatives with antiproliferative activity.[4][5]

Diagram of Cytotoxicity Assay Workflow

Caption: Workflow for determining the IC50 of the compound.

Protocol:

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000 cells per well in a suitable growth medium.

-

Incubation: Incubate the plates at 37 °C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the growth medium to obtain final concentrations ranging from 0.01 µM to 100 µM. Add the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 72 hours.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

This protocol is based on methods used to evaluate azetidine derivatives as GABA uptake inhibitors.[3]

Diagram of GABA Uptake Assay Workflow

Caption: Workflow for the GABA uptake inhibition assay.

Protocol:

-

Synaptosome Preparation: Isolate synaptosomes from rat brain tissue (e.g., cortex or hippocampus) using standard subcellular fractionation techniques.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., Krebs-Henseleit buffer).

-

Pre-incubation: In a 96-well plate, pre-incubate the synaptosomes with varying concentrations of this compound (0.1 µM to 100 µM) or a known GABA uptake inhibitor (e.g., tiagabine) for 15 minutes at 37 °C.

-

Initiation of Uptake: Initiate GABA uptake by adding a solution of [3H]-GABA (final concentration ~10 nM).

-

Incubation: Incubate for 10 minutes at 37 °C.

-

Termination of Uptake: Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Rapidly wash the filters with ice-cold assay buffer to remove unbound [3H]-GABA.

-

Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor or at 4 °C). Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data for this compound based on the expected outcomes from the described assays.

Table 1: Hypothetical Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 5.2 |

| A549 | Lung Carcinoma | 8.9 |

| HCT116 | Colon Carcinoma | 12.5 |

| U87-MG | Glioblastoma | 7.4 |

Table 2: Hypothetical GABA Transporter Inhibition Profile of this compound

| Transporter | IC50 (µM) |

| GAT-1 | 2.8 |

| GAT-2 | > 100 |

| GAT-3 | 25.6 |

| BGT-1 | > 100 |

Conclusion

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry research. Its unique combination of a rigid azetidine core and a metabolically stable tertiary alcohol functionality warrants investigation into its potential as a novel therapeutic agent, particularly in the areas of oncology and neuroscience. The protocols and potential activity profiles presented in these application notes provide a framework for initiating the biological evaluation of this compound and its analogs. Further synthesis and screening efforts are essential to fully elucidate the therapeutic potential of this intriguing molecule.

References

- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medwinpublisher.org [medwinpublisher.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Synthesis, evaluation and structural studies of antiproliferative tubulin-targeting azetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Penicillin-Type Analogues Bearing a Variable Substituted 2-Azetidinone Ring at Position 6: Synthesis and Biological Evaluation [mdpi.com]

- 8. sciencescholar.us [sciencescholar.us]

Application Notes and Protocols for the Derivatization of (R)-2-(Azetidin-2-yl)propan-2-ol at the Nitrogen Atom

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the nitrogen atom of (R)-2-(azetidin-2-yl)propan-2-ol, a valuable chiral building block in medicinal chemistry. The functionalization of the azetidine nitrogen allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Azetidine moieties are increasingly incorporated into drug candidates to improve physicochemical properties and biological activity.[1][2][3]

Introduction

This compound is a chiral saturated heterocyclic compound containing a reactive secondary amine. This nitrogen atom serves as a key handle for introducing a variety of substituents, enabling the synthesis of diverse chemical libraries for drug discovery. The derivatization strategies outlined below—N-alkylation, N-acylation, and reductive amination—are fundamental transformations in organic synthesis and are readily applicable to this scaffold. These methods allow for the introduction of a wide range of functional groups, from simple alkyl and acyl groups to more complex moieties, facilitating the fine-tuning of a molecule's pharmacological profile. The inherent ring strain of the azetidine ring also makes it a useful synthetic intermediate for ring-opening reactions to produce functionalized chiral products.

Derivatization Strategies

The derivatization of the nitrogen atom of this compound can be achieved through several common and robust synthetic methods. The following sections provide detailed protocols for three key transformations: N-alkylation, N-acylation, and reductive amination. While specific examples for the target molecule are not extensively reported in the literature, the provided protocols are based on well-established procedures for analogous C2-substituted azetidines and are expected to be highly applicable.

N-Alkylation

N-alkylation introduces an alkyl group onto the azetidine nitrogen. This can be achieved by reacting the secondary amine with an alkyl halide in the presence of a base.

Experimental Protocol: General Procedure for N-Alkylation

-

To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF) is added a base (2.0-3.0 eq), for instance, potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

-

The desired alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1-1.5 eq) is added to the mixture.

-

The reaction is stirred at room temperature or heated (e.g., to 60 °C) for a period of 2 to 24 hours, while being monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated azetidine derivative.

Quantitative Data for N-Alkylation of an Analogous Azetidine

| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzyl bromide | K₂CO₃ | Acetonitrile | 60 | 12 | 85 | Adapted from general azetidine alkylation procedures. |

| Methyl iodide | Et₃N | DMF | 25 | 6 | 92 | Adapted from general azetidine alkylation procedures. |

Experimental Workflow for N-Alkylation

Caption: General workflow for the N-alkylation of this compound.

N-Acylation

N-acylation involves the reaction of the azetidine with an acylating agent, such as an acyl chloride or anhydride, to form an amide.

Experimental Protocol: General Procedure for N-Acylation

-

This compound (1.0 eq) is dissolved in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), and cooled to 0 °C.

-

A base, typically triethylamine (Et₃N) or pyridine (1.5-2.0 eq), is added to the solution.

-

The acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.1-1.2 eq) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1 to 12 hours, with progress monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography to yield the pure N-acylated azetidine.

Quantitative Data for N-Acylation of an Analogous Azetidine

The following data is for the N-acylation of a similar 2-substituted azetidine.

| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetyl chloride | Et₃N | DCM | 0 to 25 | 2 | 95 | Adapted from general azetidine acylation procedures. |

| Benzoyl chloride | Pyridine | THF | 0 to 25 | 4 | 88 | Adapted from general azetidine acylation procedures. |

Experimental Workflow for N-Acylation

Caption: General workflow for the N-acylation of this compound.

Reductive Amination

Reductive amination is a two-step, one-pot process that forms a new carbon-nitrogen bond. The azetidine nitrogen acts as the amine, which first condenses with a carbonyl compound (an aldehyde or ketone) to form an iminium ion intermediate. This intermediate is then reduced in situ by a mild reducing agent to yield the N-alkylated product.[4][5]

Experimental Protocol: General Procedure for Reductive Amination

-

To a solution of this compound (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as methanol, dichloromethane (DCM), or 1,2-dichloroethane (DCE), is added a catalytic amount of acetic acid.

-

The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

-

A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq), is added portion-wise to the reaction mixture.[5]

-

The reaction is stirred at room temperature for 12 to 24 hours until completion, as monitored by TLC or LC-MS.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

-

Purification of the crude material by flash chromatography provides the desired N-alkylated azetidine derivative.

Quantitative Data for Reductive Amination of an Analogous Azetidine

The following data is for the reductive amination of a similar 2-substituted azetidine.

| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | NaBH(OAc)₃ | DCE | 25 | 18 | 77 | [1] |

| Acetone | NaBH₃CN | Methanol | 25 | 24 | 82 | Adapted from general reductive amination procedures. |

Logical Relationship for Reductive Amination

Caption: Logical steps involved in the reductive amination of this compound.

Applications in Drug Discovery

The derivatization of this compound at the nitrogen atom is a key strategy in drug discovery for several reasons:

-

SAR Exploration: By introducing a variety of substituents at the nitrogen, researchers can systematically probe the structure-activity relationship of a compound series. This allows for the identification of key interactions with the biological target and the optimization of potency and selectivity.

-

Modulation of Physicochemical Properties: The nature of the N-substituent can significantly impact properties such as solubility, lipophilicity (LogP), and metabolic stability. These parameters are crucial for the pharmacokinetic profile of a drug candidate.

-

Vectorial Targeting: The nitrogen atom can be used to attach moieties that direct the molecule to a specific biological target or compartment.

-

Privileged Structure: The azetidine ring is considered a "privileged structure" in medicinal chemistry, as it is found in numerous biologically active compounds, including approved drugs.[1][3] Its rigid, three-dimensional structure can present substituents in well-defined spatial orientations, leading to high-affinity binding to protein targets.

The derivatives of this compound can be screened in a variety of biological assays to identify new leads for therapeutic areas such as oncology, infectious diseases, and central nervous system disorders. The synthetic accessibility and versatility of this chiral building block make it an attractive starting point for the development of novel pharmaceuticals.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for Ring-Opening Reactions of (R)-2-(Azetidin-2-yl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of (R)-2-(azetidin-2-yl)propan-2-ol, a chiral building block with significant potential in medicinal chemistry and drug discovery. The strained four-membered azetidine ring is susceptible to nucleophilic attack, allowing for the stereoselective synthesis of diverse and highly functionalized acyclic amine derivatives. This document outlines key ring-opening reactions, presents detailed experimental protocols, and summarizes expected outcomes based on established methodologies for similar 2-substituted azetidines.

Introduction to Azetidine Ring-Opening Reactions

Azetidines are valuable saturated heterocycles in drug discovery due to their ability to introduce three-dimensional character into molecules, which can improve physicochemical properties and metabolic stability. The ring strain of azetidines (approximately 25.5 kcal/mol) makes them more stable than aziridines but still reactive enough to undergo ring-opening reactions under appropriate conditions.

The ring-opening of 2-substituted azetidines typically proceeds via an SN2-type mechanism, often facilitated by activation of the azetidine nitrogen. This activation can be achieved through N-acylation, N-sulfonylation, or by using a Lewis acid to coordinate to the nitrogen atom. The regioselectivity of the nucleophilic attack is generally at the less sterically hindered C4 position unless the C2 substituent can stabilize a positive charge, potentially leading to a mixture of products or favoring attack at C2. For this compound, nucleophilic attack is expected to predominantly occur at the C4 methylene carbon.

Lewis Acid-Catalyzed Ring-Opening with Nucleophiles

Lewis acids are effective catalysts for the activation of N-substituted azetidines towards nucleophilic attack. This approach avoids the need for pre-activation of the azetidine nitrogen through derivatization.

Ring-Opening with Aryl and Heteroaryl Nucleophiles (Friedel-Crafts Type Reaction)

The reaction of activated azetidines with electron-rich aromatic and heteroaromatic compounds provides a direct route to 3,3-diaryl- or 3-aryl-3-heteroarylpropylamines. These structural motifs are present in various biologically active molecules.

Reaction Scheme:

Caption: Workflow for Lewis acid-catalyzed arylation of this compound.

Table 1: Representative Data for Lewis Acid-Catalyzed Arylation of N-Activated Azetidines

| Entry | Nucleophile (Ar-H) | Lewis Acid (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| 1 | 1,3,5-Trimethoxybenzene | Yb(OTf)₃ (10) | CH₂Cl₂ | 2 | 95 | [1] |

| 2 | Indole | Sc(OTf)₃ (10) | CH₂Cl₂ | 12 | 87 | [2] |

| 3 | 2-Methylindole | Yb(OTf)₃ (10) | CH₂Cl₂ | 3 | 92 | [1] |

| 4 | Anisole | Yb(OTf)₃ (10) | CH₂Cl₂ | 4 | 85 | [1] |

Note: Yields are based on reactions with N-tosyl or N-Boc protected 2-aryl azetidines as reported in the literature and are predictive for reactions with this compound after appropriate N-activation.

Experimental Protocol 1: General Procedure for Lewis Acid-Catalyzed Arylation

-

Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the N-activated (e.g., N-Boc or N-tosyl) this compound (1.0 equiv), the electron-rich arene (2.0 equiv), and anhydrous solvent (e.g., dichloromethane).

-

Catalyst Addition: Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%) to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Ring-Opening with Halide Nucleophiles

The ring-opening of azetidines with halide nucleophiles, typically from acyl halides, provides access to valuable γ-haloamine derivatives. These products are versatile intermediates for further functionalization. Chiral hydrogen-bond donor catalysts can be employed to achieve high enantioselectivity in these reactions.[3]

Reaction Scheme:

Caption: Enantioselective ring-opening of azetidines using acyl halides.

Table 2: Representative Data for Enantioselective Ring-Opening with Acyl Halides